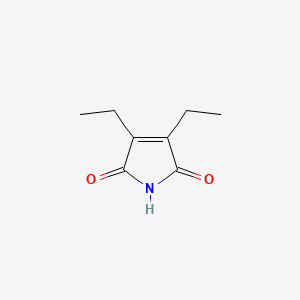

1H-Pyrrole-2,5-dione, 3,4-diethyl-

Description

Significance of the Pyrrole-2,5-dione Core in Organic Chemistry and Materials Science

The pyrrole-2,5-dione ring, commonly known as the maleimide (B117702) core, is a fundamentally important scaffold in both organic chemistry and materials science. nist.gov This heterocyclic structure is recognized for its diverse biological activities and serves as a versatile building block in synthesis. ontosight.ai

In the realm of organic chemistry , the maleimide core is a valuable synthetic intermediate. Its electrophilic double bond is susceptible to various reactions, most notably Michael additions with thiols, which is a cornerstone of bioconjugation chemistry. This reactivity allows for the selective labeling of proteins and other biomolecules. Furthermore, the pyrrole-2,5-dione structure is a key component in the synthesis of more complex heterocyclic systems and has been utilized in the development of novel catalysts.

In materials science , the unique electronic and steric properties conferred by the maleimide core make it a valuable component in the design of new materials. These properties are leveraged in the development of polymers and other advanced materials. For instance, N-substituted maleimides are used in creating heat-resistant polymers and as cross-linking agents. The potential for these compounds in click chemistry applications has also been noted, particularly when the electronic properties are modulated by substituents.

The pyrrole (B145914) ring itself is a constituent of many natural products, including alkaloids and bile pigments like porphyrins and chlorophyll. cibtech.org The diverse pharmacological properties of pyrrole-2,5-dione derivatives have been extensively studied, with demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral activities. ontosight.aimdpi.comontosight.ai

Overview of 3,4-Disubstituted Maleimides: Focus on Alkyl Substitutions and Their Distinct Reactivity Profiles

The substitution pattern on the maleimide ring significantly influences its chemical properties. 3,4-disubstituted maleimides are a class of compounds that have garnered considerable attention due to their prevalence in biologically active molecules and their utility as synthetic intermediates. nih.govresearchgate.net

The introduction of substituents at the 3 and 4 positions can alter the electrophilicity of the maleimide double bond. In the case of alkyl substitutions , such as the diethyl groups in the title compound, these electron-donating groups can modulate the reactivity of the ring system. While the double bond remains reactive, the steric bulk and electronic effects of the alkyl groups can influence the regioselectivity and stereoselectivity of addition reactions.

The synthesis of 3,4-disubstituted maleimides, particularly unsymmetrical ones, has been a focus of methodological development in organic synthesis. nih.govacs.org Palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents, such as triorganoindium reagents, have proven to be an effective method for producing a wide array of 3,4-disubstituted maleimides, including those with alkyl, aryl, and other functional groups. nih.govacs.org These methods offer good yields and high selectivity. nih.govacs.org More recent advancements include phosphine-catalyzed isomerization cascade reactions to access functionalized 3,4-disubstituted maleimides. nih.gov

The reactivity profile of 3,4-dialkylmaleimides is critical for their application. For example, the photo-oxidation of 3,4-diethylpyrrole (B103146) yields 3,4-diethylmaleimide as a major product, showcasing a synthetic route that leverages the stability of the substituted maleimide core. researchgate.net The specific nature of the alkyl groups can impact the physical properties of the resulting compounds, such as their crystal packing and intermolecular interactions.

Research Trajectory and Current State of Knowledge for 1H-Pyrrole-2,5-dione, 3,4-diethyl-

The research specifically concerning 1H-Pyrrole-2,5-dione, 3,4-diethyl- has provided foundational structural and synthetic data. It is often cited as a simple yet representative example of a 3,4-dialkyl-substituted maleimide. mdpi.com

Key research findings have focused on its synthesis and solid-state structure. The compound can be formed through the photo-oxidation of 3,4-diethylpyrrole in methanol. researchgate.net Detailed crystallographic studies have been conducted, revealing that in the crystal structure of 1H-Pyrrole-2,5-dione, 3,4-diethyl-, three distinct molecules are present in the asymmetric unit. researchgate.netnih.gov These molecules organize into two different types of hydrogen-bonded tapes, which in turn form a complex layered structure. researchgate.netnih.gov This detailed structural analysis provides insight into the intermolecular forces that govern the solid-state behavior of this class of compounds.

While much of the broader research has focused on more complex or N-substituted maleimides for specific biological applications, the fundamental studies on 1H-Pyrrole-2,5-dione, 3,4-diethyl- contribute to a deeper understanding of how substitutions on the maleimide core influence its chemical and physical properties. This knowledge is crucial for the rational design of new maleimide derivatives with tailored functions in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

34085-07-9 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3,4-diethylpyrrole-2,5-dione |

InChI |

InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

ZTIUBYGVJYUYMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC1=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Pyrrole 2,5 Dione, 3,4 Diethyl

General Synthetic Routes for Maleimide (B117702) Derivatives

The maleimide scaffold is a privileged structure in chemistry, and numerous methods have been developed for its synthesis. These methods can be broadly categorized into classical condensation reactions and more modern, refined approaches that offer greater efficiency and substrate scope.

Condensation Reactions of Maleic Anhydrides with Primary Amines

The most traditional and widely employed method for the synthesis of N-substituted maleimides is the condensation reaction between a maleic anhydride (B1165640) and a primary amine. This two-step process typically involves the initial formation of a maleamic acid intermediate, followed by a dehydrative cyclization to yield the desired maleimide.

The reaction is often carried out in a suitable solvent, and various reagents can be used to facilitate the final cyclization step, including acetic anhydride and sodium acetate, or azeotropic distillation with a Dean-Stark apparatus to remove water. The choice of solvent and cyclizing agent can significantly impact the reaction yield and purity of the final product. For instance, the reaction of 3,4-dichloromaleic anhydride with aniline (B41778) hydrochloride or methylamine (B109427) hydrochloride in glacial acetic acid has been investigated to produce N-substituted 3,4-dichloromaleimides. researchgate.net Similarly, the condensation of aryl amines with substituted benzaldehydes can be catalyzed by perchloric acid to form imines, demonstrating a related condensation principle. bibliotekanauki.pl

While this method is robust and has been used for decades, it can sometimes be limited by the availability of the corresponding maleic anhydride and the harsh conditions required for cyclization, which may not be compatible with sensitive functional groups.

Alternative and Refined Synthetic Approaches to the Maleimide Core

To address the limitations of the classical condensation method, researchers have developed alternative and more refined synthetic strategies. These approaches often provide milder reaction conditions, improved yields, and access to a broader range of maleimide derivatives.

One notable approach involves the use of different catalytic systems to promote the cyclization of maleamic acids. For example, the use of carbodiimides or other coupling agents can facilitate the intramolecular dehydration under milder conditions. Furthermore, solid-phase synthesis techniques have been adapted for the preparation of maleimides, allowing for high-throughput screening of compound libraries.

Another area of development focuses on the construction of the pyrrole-2,5-dione ring system from acyclic precursors through different cyclization strategies. These methods may involve transition-metal catalysis or organocatalysis to achieve the desired transformation. For instance, the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, provides a conceptual basis for forming the pyrrole ring, although it is more commonly used for pyrroles than maleimides. rsc.org

Targeted Synthesis of 1H-Pyrrole-2,5-dione, 3,4-diethyl- and its N-Substituted Analogues

The synthesis of the specific target compound, 1H-Pyrrole-2,5-dione, 3,4-diethyl-, and its derivatives often requires tailored approaches that build upon the general synthetic principles for maleimides.

Synthesis from Corresponding Diethylmaleic Anhydride Precursors

The most direct route to 3,4-diethyl-1H-pyrrole-2,5-dione and its N-substituted analogs is through the use of 3,4-diethylmaleic anhydride as the starting material. This anhydride can be synthesized through various methods, including the dehydration of diethylmaleic acid.

Once the diethylmaleic anhydride is obtained, it can be reacted with ammonia (B1221849) or a primary amine to yield the corresponding maleimide. The reaction conditions are analogous to the general condensation method described earlier. The synthesis of the parent compound, 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione, involves the reaction of diethylmaleic anhydride with a source of ammonia. nih.gov For N-substituted derivatives, the appropriate primary amine is used.

| Reactant 1 | Reactant 2 | Product |

| Diethylmaleic Anhydride | Ammonia | 1H-Pyrrole-2,5-dione, 3,4-diethyl- |

| Diethylmaleic Anhydride | Primary Amine (R-NH2) | 1-Alkyl/Aryl-3,4-diethyl-1H-pyrrole-2,5-dione |

This method is highly effective, provided that the precursor, 3,4-diethylmaleic anhydride, is readily accessible.

Phosphine-Catalyzed Isomerization and Cascade Reactions for 3,4-Disubstituted Pyrrole-2,5-diones

More advanced synthetic strategies have emerged that allow for the construction of 3,4-disubstituted maleimides through elegant catalytic processes. Phosphine-catalyzed reactions have proven to be particularly powerful in this regard.

For example, phosphine-catalyzed annulation reactions can be employed to construct the pyrrole-2,5-dione core. A phosphine-catalyzed [4+2] annulation of allene (B1206475) ketones and β,γ-unsaturated α-keto esters has been developed to synthesize 3,4-dihydropyrans with high enantioselectivity, showcasing the potential of phosphine (B1218219) catalysis in constructing heterocyclic systems. acs.org While not a direct synthesis of maleimides, this illustrates the power of phosphine catalysis. More directly, phosphine-catalyzed cascade reactions, such as a (2+3)/(2+4) cyclization of γ-vinyl allenoates with aldimine esters, have been developed to create complex pyrrole-containing fused systems. rsc.org These types of catalytic cascade reactions represent a frontier in the synthesis of highly functionalized heterocyclic compounds, including substituted maleimides.

These methods offer a high degree of control over the stereochemistry and substitution pattern of the final product and represent a significant advancement in the field of heterocyclic synthesis.

Radical Thiolation Strategies Applied to Maleimide Scaffolds

Radical-mediated reactions offer a complementary approach to the functionalization of maleimide scaffolds. Thiol-maleimide Michael addition is a well-established reaction for bioconjugation and material synthesis. biomaterials.orgnih.govnih.gov Recent research has explored the radical-mediated degradation of these thiol-maleimide adducts, which proceeds through the cleavage of the carbon-sulfur bond. nih.gov This process leads to the formation of a succinimide (B58015) analog and a new thioether. nih.gov

While this is a degradation process, the understanding of these radical-mediated mechanisms can be harnessed for synthetic purposes. For instance, by controlling the radical initiation and termination steps, it may be possible to develop novel methods for the introduction of substituents at the 3- and 4-positions of the maleimide ring. The susceptibility of the thiol-maleimide bond to radical-mediated cleavage highlights the dynamic nature of these systems and opens up possibilities for developing stimuli-responsive materials based on maleimide chemistry. biomaterials.orgnih.gov

| Strategy | Description | Potential Application |

| Radical-Mediated Degradation | Cleavage of the C-S bond in thiol-maleimide adducts using radicals. nih.gov | Development of degradable hydrogels and stimuli-responsive materials. biomaterials.org |

| Controlled Radical Functionalization | Potential for introducing substituents at the 3- and 4-positions of the maleimide ring. | Synthesis of novel, highly functionalized maleimide derivatives. |

Amidrazone-Derived Synthesis of Pyrrole-2,5-dione Derivatives

A versatile method for synthesizing N(1)-substituted 1H-pyrrole-2,5-dione derivatives involves the reaction of N³-substituted amidrazones with a corresponding dialkylmaleic anhydride. mdpi.com While the specific synthesis of the 3,4-diethyl derivative via this route is not detailed in the available literature, a closely related synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives provides a clear procedural framework. In this process, N³-substituted amidrazones are reacted with 2,3-dimethylmaleic anhydride. mdpi.com

The reaction conditions can be optimized to achieve high yields. For instance, conducting the synthesis in solvents like toluene (B28343) or chloroform (B151607) at their boiling points typically results in excellent yields, ranging from 75% to 95%, and significantly reduces reaction times compared to performing the reaction at room temperature. mdpi.com However, for certain substrates, milder conditions, such as using diethyl ether at room temperature, may be necessary to obtain the desired product. mdpi.com The choice of solvent and temperature is therefore critical and dependent on the specific substituents on the amidrazone.

Table 1: Synthesis of N(1)-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives from Amidrazones mdpi.com

Chemical Functionalization and Derivatization Strategies

The 3,4-diethyl-1H-pyrrole-2,5-dione molecule possesses a reactive core that allows for various chemical modifications. These functionalizations are key to tailoring the molecule for specific applications, particularly in the construction of larger, more complex chemical structures.

N-Substitution Pathways and Resulting Functionalities

The nitrogen atom of the pyrrole-2,5-dione ring is a prime site for substitution, enabling the introduction of a wide array of functionalities. A common method to achieve N-substitution is the reaction of the parent imide with primary amines. For instance, reacting 3,4-dichloromaleic anhydride with aniline hydrochloride or methylamine hydrochloride in glacial acetic acid yields the corresponding N-substituted dichloromaleimides. researchgate.net This approach can be adapted for 3,4-diethylmaleic anhydride to produce N-aryl or N-alkyl derivatives of 3,4-diethyl-1H-pyrrole-2,5-dione.

Another powerful method for N-functionalization is the one-pot, three-component Mannich reaction. This involves the condensation of a pyrrole or pyrrolo[3,4-c]pyrrole (B14788784) scaffold with formaldehyde (B43269) and a secondary amine, such as various piperazine (B1678402) derivatives, in a solvent like ethanol. nih.gov This strategy allows for the introduction of diverse and complex amine-containing side chains onto the nitrogen atom. nih.gov The functionalities introduced can range from simple alkyl or aryl groups to more complex moieties like substituted piperazines and morpholines, significantly altering the chemical properties of the parent molecule. nih.gov

Table 2: Examples of N-Substitution on Pyrrole-2,5-dione Scaffolds

Conjugation Chemistry for the Construction of Complex Molecular Architectures

The maleimide group, the core of 1H-pyrrole-2,5-dione, is a well-established and highly valuable tool in conjugation chemistry. Its reactivity, particularly towards thiol groups, makes it ideal for covalently linking molecules to proteins and peptides to form complex architectures, such as antibody-drug conjugates (ADCs).

The double bond of the maleimide ring readily undergoes Michael addition with nucleophiles, most notably the thiol group of cysteine residues in proteins. broadpharm.com This specific and efficient reaction forms a stable thioether bond under physiological or near-neutral pH conditions. nih.gov While the standard maleimide is highly effective, derivatives such as 3,4-dibromo-1H-pyrrole-2,5-dione offer bifunctional linking capabilities. The presence of two bromine atoms allows for the potential to bind two thiol groups simultaneously, acting as a cross-linking agent. broadpharm.com

The stability of the resulting maleimide-thiol conjugate is a critical factor. While widely used, these linkages can sometimes undergo a retro-Michael reaction, leading to dissociation. Research into alternative bioconjugation reagents, such as 1,4-dinitroimidazoles, which also react with cysteines, aims to provide linkages with superior stability compared to the common maleimide-thiol conjugates. nih.gov Nevertheless, the predictable reactivity and established protocols make maleimides, including the 3,4-diethyl derivative, a cornerstone of bioconjugation strategies for building complex, functional biomolecules.

Reactivity and Reaction Mechanisms of 1h Pyrrole 2,5 Dione, 3,4 Diethyl

Cycloaddition Chemistry

The electron-deficient nature of the carbon-carbon double bond in the maleimide (B117702) ring, flanked by two electron-withdrawing carbonyl groups, makes 1H-Pyrrole-2,5-dione, 3,4-diethyl- an active participant in various cycloaddition reactions.

[2+2] Cycloaddition Reactions of the Unsaturated Imide Ring

The [2+2] cycloaddition of the maleimide double bond with alkenes is a photochemically driven process, as the thermal reaction is typically forbidden. nih.gov This reaction leads to the formation of a cyclobutane (B1203170) core, a structural motif found in numerous biologically significant molecules. nih.gov For N-alkyl substituted maleimides, such as the title compound, these photocycloadditions can proceed efficiently upon irradiation with UVA light (e.g., 370 nm) without the need for an external photocatalyst. nih.govacs.org

The mechanism for these reactions generally involves the excitation of the maleimide to a triplet state. nih.gov A detailed study on atropisomeric maleimides showed that the reaction proceeds stepwise, initiating with the formation of a single carbon-carbon bond to create a triplet diradical intermediate. nih.gov The regioselectivity is influenced by electrostatic factors and the stability of the resulting diradical. nih.gov The second carbon-carbon bond forms after intersystem crossing to the ground state, completing the cyclobutane ring. nih.gov The general procedure involves irradiating a solution of the maleimide and the alkene in a suitable solvent like dichloromethane (B109758) for several hours. nih.gov

Table 1: Conditions for Photochemical [2+2] Cycloaddition of Maleimides

| Maleimide Type | Light Source | Photosensitizer | Typical Yields | Reference |

|---|---|---|---|---|

| N-Alkyl Maleimides | UVA (370 nm) | Not required | High | nih.govacs.org |

[4+2] Diels-Alder Type Reactions: Dienophile Role of the Maleimide Moiety

The maleimide moiety is a classic and highly effective dienophile in [4+2] Diels-Alder cycloadditions due to the electron-withdrawing nature of the adjacent carbonyl groups. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for constructing six-membered rings with high stereochemical control. wikipedia.org 1H-Pyrrole-2,5-dione, 3,4-diethyl- can react with a conjugated diene to form a substituted cyclohexene (B86901) derivative. wikipedia.org

The Diels-Alder reaction is typically a concerted, thermally allowed process. wikipedia.org Its rate and efficiency are enhanced when the dienophile, like the maleimide, is electron-poor and the diene is electron-rich. organic-chemistry.org A key stereochemical feature is the "endo rule," where the transition state leading to the endo product is kinetically favored. wikipedia.orgpressbooks.pub This preference arises from secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene. organic-chemistry.org

The reaction between furan (B31954) derivatives and maleimides is a well-studied example and is notably thermoreversible. mdpi.comresearchgate.net At lower temperatures (e.g., below 110°C), the formation of the Diels-Alder adduct is favored, while at higher temperatures, the retro-Diels-Alder reaction can occur, regenerating the diene and dienophile. mdpi.comresearchgate.net Studies on N-substituted maleimides with 2,5-dimethylfuran (B142691) have shown that the exo adduct is often formed under elevated temperatures, while the endo product can be obtained at room temperature. nih.gov

Nucleophilic Addition Reactions

The electrophilic carbon-carbon double bond of 1H-Pyrrole-2,5-dione, 3,4-diethyl- is highly susceptible to conjugate addition by nucleophiles, a process often referred to as a Michael-type addition.

Thiol-Addition Reactions and Their Selectivity

The reaction between thiols and maleimides is a highly efficient and widely used "click" reaction that proceeds via a Michael-type addition. researchgate.netresearchgate.net This reaction is characterized by fast kinetics, high selectivity, and the absence of byproducts, making it suitable for applications like bioconjugation. nih.gov The addition of a thiol to the electron-deficient alkene of the maleimide ring results in a stable succinimide (B58015) thioether. nih.govnih.gov

The reaction mechanism can be initiated by either a base or a nucleophile. researchgate.netnih.gov In the base-catalyzed pathway, a base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the maleimide. nih.gov The rate of this reaction is influenced by the solvent, the choice of initiator (catalyst), and the pKa of the thiol, often accelerating at a pH near 7.5. researchgate.netnih.gov However, the stability of the resulting thioether adduct can be a concern, as retro-Michael reactions can occur, particularly in the presence of other thiols. nih.govnih.gov

Table 2: Factors Influencing Thiol-Maleimide Reaction

| Factor | Influence on Reaction | Details | Reference |

|---|---|---|---|

| Initiator | Determines mechanism (base vs. nucleophile initiated) and kinetics. | Amines (e.g., triethylamine) and phosphines can act as initiators. | researchgate.net |

| Solvent | Affects reaction energetics and kinetics. | Solvents that promote thiolate formation can increase the reaction rate. | researchgate.netnih.gov |

| pH | Controls thiolate concentration. | Rates increase up to pH ~7.5, where amine competition can begin. | researchgate.net |

| Substituents | Modulate electrophilicity and stability. | Electron-donating groups on the maleimide can reduce reactivity. | nih.gov |

Amine Reactivity and Pathways Leading to N-Substituted Derivatives

Amines can also act as nucleophiles in a Michael-type addition to the double bond of the maleimide ring, leading to the formation of N-substituted succinimide derivatives. cmu.eduresearchgate.net The reaction involves the addition of a primary or secondary amine across the activated alkene. openstax.org Theoretical studies on the reaction between maleimide and dimethylamine (B145610) suggest a complex mechanism that can involve proton relays, where additional amine molecules play a catalytic role in facilitating the necessary proton transfers. cmu.edu

The addition of a primary amine to the maleimide double bond yields a stable adduct. nih.gov This reaction pathway is distinct from the reaction of amines with the carbonyl groups of the imide, which typically requires different conditions. chemicalforums.com In some systems, such as the reaction with dibromomaleimides, a sequential addition of a thiol followed by an amine can be used to create stable, dual-functionalized conjugates. nih.gov The initial thiol addition is rapid, and the subsequent addition of the amine serves to deactivate the maleimide ring towards further nucleophilic attack, thereby stabilizing the conjugate. nih.gov

Photoreactivity and Photodimerization Mechanisms

The photoreactivity of 1H-Pyrrole-2,5-dione, 3,4-diethyl- is primarily characterized by its ability to undergo [2+2] photocycloaddition reactions, as discussed in section 3.1.1. A specific instance of this reactivity is photodimerization, where two molecules of the maleimide react with each other to form a cyclobutane-fused bis-imide structure. researchgate.net

This process is initiated by the absorption of light, typically UV, which excites one maleimide molecule to its triplet state. nih.govnih.gov This excited molecule then reacts with a ground-state molecule in a stepwise fashion. The formation of the first C-C bond leads to a diradical intermediate, which, after intersystem crossing, collapses to form the second C-C bond, completing the cyclobutane ring. nih.gov The stereochemistry of the resulting dimer is dictated by the geometry of the transition state. Such reactions are highly valuable for creating complex, fused-ring systems from simple precursors. thieme-connect.com

UV-Induced Photocrosslinking Mechanisms in Maleimide Systems

The primary mechanism for the UV-induced photocrosslinking of polymers incorporating maleimide moieties, such as 3,4-diethyl-1H-pyrrole-2,5-dione, is the [2+2] photocycloaddition reaction. nih.govnih.govacs.org This reaction involves the excitation of a maleimide molecule to its triplet state upon absorption of UV radiation. nih.govnih.gov N-alkyl maleimides can be excited directly by UV light (typically around 300-370 nm) without the need for a photosensitizer, as their triplet state quantum yield is sufficient to promote the reaction. nih.gov

The process begins when a maleimide group in an excited triplet state interacts with a ground-state maleimide group on an adjacent polymer chain. This interaction leads to the formation of a 1,4-biradical intermediate. Subsequent radical recombination within this intermediate closes the ring, forming a stable cyclobutane bridge between the two polymer chains. nih.gov This dimerization effectively creates a covalent crosslink, transforming a system of individual polymer chains into a three-dimensional network. researchgate.net The formation of this network, often observed in hydrogels and other functional materials, alters the physical and chemical properties of the material, such as its solubility, mechanical strength, and thermal stability. nih.govrsc.org

Photodimerization Product Selectivity: Formation of Single-Bonded vs. Cyclobutane Fused Dimers

While the formation of a cyclobutane ring is the most well-known outcome of maleimide photodimerization, it is not the exclusive product. Research on N-alkyl-3,4-dimethylmaleimides, close analogs of 3,4-diethyl-1H-pyrrole-2,5-dione, has revealed the formation of a significant secondary product: a single-bonded dimer. researchgate.net This adduct, also referred to as a 2-2' adduct, is formed without the creation of a cyclobutane ring. rsc.org

The selectivity between the cyclobutane-fused dimer and the single-bonded dimer is highly dependent on the reaction conditions, particularly the choice of solvent. researchgate.net Studies have shown that the single-bonded dimer can constitute between 5% and 50% of the total product yield. researchgate.net The mechanism leading to this alternative dimer involves the same initial step of a triplet-state maleimide reacting with a ground-state molecule. However, instead of ring closure, the biradical intermediate may be stabilized or undergo a different reaction pathway, such as hydrogen abstraction from the solvent or another molecule, leading to the formation of a non-cyclic dimer.

Furthermore, the cyclobutane-fused dimers themselves can exist as different stereoisomers, primarily the cis and trans cycloadducts. rsc.org The distribution of these products is governed by the geometry of approach of the two reacting maleimide units. Kinetic studies on copolyimide films containing dimethylmaleimide linkers have shown that the formation of the cyclobutane adducts (τ = 2 to 5 min) occurs more rapidly than the formation of the single-bonded 2-2' adduct (τ = 75 min), indicating distinct formation pathways or energy barriers for each product. rsc.org

Interactive Table: Photodimerization Products of Substituted Maleimides

| Reactant System | Irradiation Conditions | Observed Products | Key Findings | Reference |

| N-alkyl-3,4-dimethylmaleimides | UV irradiation in various solvents | Cyclobutane-fused dimer, Single-bonded dimer | Product ratio is solvent-dependent; single-bonded dimer can be a major product (5-50%). | researchgate.net |

| Copolyimide with 3-hydroxypropyldimethylmaleimide | UV irradiation in film state | trans-cycloadduct, cis-cycloadduct, 2-2' adduct (single-bonded) | Cycloadducts form faster than the 2-2' adduct. Crosslinking yield is limited by polymer stiffness. | rsc.org |

| Maleimide (unsubstituted) | UV irradiation in aqueous solution | Cyclobutane dimer | Dimerization proceeds via a triplet biradical intermediate. | nih.gov |

Radical Reaction Pathways in Polymerization Systems

Radical Attack on the Diethylmaleimide Moiety and its Consequences in Polymerization Kinetics

In radical polymerization, the carbon-carbon double bond of the 3,4-diethylmaleimide moiety is susceptible to attack by initiating and propagating radicals. This reaction is the fundamental step for incorporating the maleimide unit into a polymer chain. The general kinetics of free radical polymerization can be described by the classical steps of initiation, propagation, and termination. youtube.comstanford.edu

The rate of polymerization (R_p) is typically described by the equation:

R_p = k_p [M] [M•]

where k_p is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of propagating radicals. youtube.com The reactivity of the maleimide monomer is influenced by the electron-withdrawing nature of the adjacent carbonyl groups, which makes the double bond highly receptive to radical addition.

Maleimides, including N-substituted derivatives, readily undergo copolymerization with electron-rich monomers like styrene (B11656), often forming alternating copolymers. mdpi.com In these systems, a polymer chain radical ending in a styrene unit preferentially adds to a maleimide monomer, and a radical ending in a maleimide unit preferentially adds to a styrene monomer. This alternating tendency significantly impacts the polymerization kinetics and the resulting polymer microstructure.

The presence of a chain transfer agent can lead to the formation of a "dead polymer" chain (one that can no longer propagate) and a new radical that can initiate another chain. mdpi.com This process is a common method for controlling the molecular weight of the resulting polymer. An intermediate radical formed by the reaction of a polymer chain radical with a chain transfer agent can decompose, creating a terminated polymer chain with a double bond at its end and a new initiating radical. mdpi.com

Side Reactions and Their Mechanistic Implications (e.g., Aminolysis, Dead Polymer Formation)

Beyond the desired radical polymerization, maleimide moieties can participate in significant side reactions, particularly nucleophilic attack, which can compete with and complicate the intended polymerization pathway. One of the most prominent side reactions is aminolysis, the nucleophilic addition of an amine to the maleimide double bond. acs.orgescholarship.org This is a type of aza-Michael addition.

In systems where amines are present, either as reagents, catalysts, or impurities, a competition arises between the desired radical reaction and the nucleophilic addition of the amine. researchgate.net This is especially critical in advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where amines are often used for the post-polymerization modification of the polymer's end-group. acs.orgescholarship.orgescholarship.org

The mechanistic implications of aminolysis are substantial:

Initiation of Anionic Polymerization: Stronger nucleophilic amines can act as initiators for the anionic polymerization of the maleimide monomer, particularly in polar solvents. This leads to the formation of polymaleimide byproducts and non-quantitative functionalization. acs.orgescholarship.orgacs.org

Formation of "Dead" Adducts: The resulting succinimide structure from the Michael addition is a stable adduct that is no longer reactive towards radical polymerization, effectively acting as a termination or chain-stopping event in the context of the intended radical pathway.

Another side reaction involves the hydrolysis of the maleimide ring to form a maleamic acid. This reaction is catalyzed by hydroxide (B78521) ions and proceeds via a bimolecular mechanism involving nucleophilic attack on a carbonyl carbon. rsc.org While generally slower than aminolysis, it can become significant in aqueous or protic media, especially at neutral to alkaline pH, leading to ring-opened, non-polymerizable species.

Interactive Table: Key Reactions and Side Reactions of the Maleimide Moiety

| Reaction Type | Reactants | Product(s) | Mechanistic Significance | Reference |

| [2+2] Photocycloaddition | 2 Maleimide moieties + UV light | Cyclobutane dimer | Primary mechanism for photocrosslinking in polymer networks. | nih.govnih.gov |

| Radical Polymerization | Maleimide + Initiating/Propagating Radical | Polymer chain with incorporated maleimide unit | Fundamental reaction for creating maleimide-containing polymers. | stanford.edumdpi.com |

| Aminolysis (Aza-Michael Addition) | Maleimide + Primary/Secondary Amine | Thiosuccinimide adduct | A significant side reaction that competes with radical polymerization and can initiate anionic polymerization. | acs.orgescholarship.orgresearchgate.net |

| Hydrolysis | Maleimide + Water/Hydroxide Ion | N-alkyl-maleamic acid | Ring-opening side reaction, prevalent in aqueous systems, leads to non-polymerizable species. | rsc.org |

Polymer Science and Advanced Materials Applications of 1h Pyrrole 2,5 Dione, 3,4 Diethyl Based Monomers

Application as Monomers in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are pivotal in synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. Given its structure, 3,4-diethyl-1H-pyrrole-2,5-dione is a candidate for such polymerization methods.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Maleimide (B117702) Derivatives

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including maleimides. mdpi.comunc.edu The process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The general mechanism of RAFT involves a chain transfer agent (CTA), typically a dithioester or trithiocarbonate (B1256668), which reversibly deactivates propagating polymer chains, allowing for controlled growth. nih.govrsc.org

For maleimide derivatives, RAFT has been successfully employed to create various polymer architectures. For instance, N-substituted maleimides have been polymerized in a controlled manner to produce well-defined homopolymers and copolymers. acs.org The polymerization of N-acryloylmorpholine, a water-soluble bisubstituted acrylamide (B121943), has been well-controlled using different dithiobenzoates as CTAs, achieving low polydispersity indices (PDI < 1.1). acs.org Similarly, the RAFT polymerization of N-phenylmaleimide with styrene (B11656) has been demonstrated to proceed efficiently, yielding alternating copolymers. mdpi.com While direct studies on 3,4-diethyl-1H-pyrrole-2,5-dione are not prevalent, the established success with other substituted maleimides suggests its suitability for RAFT polymerization. The diethyl substitution is expected to influence the steric and electronic environment of the double bond, which in turn would affect the kinetics and control of the polymerization.

Copolymerization Kinetics and Determination of Reactivity Ratios

Copolymerization is a powerful tool for tailoring polymer properties by combining two or more different monomers. The relative reactivity of the monomers is described by reactivity ratios (r1 and r2), which are crucial for predicting copolymer composition and microstructure. youtube.comnih.gov The Mayo-Lewis equation is the fundamental model used to describe the composition of a copolymer based on the feed composition and the reactivity ratios of the comonomers. wikipedia.org

In the context of maleimides, copolymerization studies have been extensive. For example, the copolymerization of N-butylmaleimide with styrene has been investigated, and the reactivity ratios determined. Maleimides often participate in alternating copolymerizations, particularly with electron-rich comonomers like styrene, where the product of the reactivity ratios (r1r2) is close to zero. wikipedia.org For the copolymerization of N-phenylmaleimide and styrene, the reactivity ratios were found to be r(N-PMI) = 0.026 and r(St) = 0.050 in toluene (B28343), indicating a strong alternating tendency. mdpi.com

For 3,4-diethyl-1H-pyrrole-2,5-dione, its copolymerization behavior would depend on the chosen comonomer. The electron-withdrawing nature of the maleimide ring, coupled with the steric bulk of the ethyl groups, would dictate its reactivity ratios. It is plausible that it would exhibit a tendency for alternation with electron-donating monomers. The determination of these reactivity ratios would be essential for designing copolymers with specific properties. Various methods, including linear and non-linear fitting of experimental data, are employed to determine these crucial parameters. mdpi.comresearchgate.net

Table 1: Exemplary Reactivity Ratios for Maleimide Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type |

| N-phenylmaleimide | Styrene | 0.026 | 0.050 | Alternating mdpi.com |

| Maleic anhydride (B1165640) | Styrene | 0.01 | 0.02 | Alternating wikipedia.org |

| N-vinylimidazole | di(tri-n-butyltin) citraconate | 2.2094 | 0.1697 | Non-ideal nih.gov |

Synthesis of Complex Polymer Architectures

The ability to control polymerization allows for the synthesis of complex macromolecular structures beyond simple linear chains. The functional nature of the maleimide group makes it a valuable building block for such advanced architectures.

Star Polymers and Highly Branched Macromolecules

Star polymers, consisting of multiple polymer arms radiating from a central core, exhibit unique properties such as lower solution viscosity compared to their linear counterparts of the same molecular weight. researchgate.net One common method for synthesizing star polymers is the "core-first" approach, where a multifunctional initiator or CTA is used to simultaneously grow multiple polymer arms. nih.govacs.org

RAFT polymerization is particularly well-suited for this purpose. For example, a four-armed poly(N-isopropylacrylamide) (pNIPAAm) star polymer was synthesized using a tetra-functionalized trithiocarbonate CTA. nih.govnih.gov This approach yielded well-defined star polymers with low polydispersity (PDI < 1.06). nih.govnih.gov While this example does not directly use a maleimide monomer for the arms, the maleimide functionality can be introduced at the chain ends of the star arms for subsequent conjugation reactions. nih.govacs.org Given the anticipated controlled polymerization of 3,4-diethyl-1H-pyrrole-2,5-dione, it could be used to form the arms of star polymers, leading to materials with specific thermal and mechanical properties derived from the maleimide repeating units.

Block Copolymers with Tailored Functional Domains

Block copolymers are composed of two or more distinct polymer chains linked together. They can self-assemble into various nanostructures, making them useful for a wide range of applications. Controlled polymerization techniques like RAFT are ideal for synthesizing block copolymers with precise block lengths and functionalities. nih.gov

The synthesis of block copolymers containing maleimide units has been demonstrated. For instance, RAFT dispersion alternating copolymerization of styrene and N-phenylmaleimide has been used to create diblock copolymers. nih.govacs.orgnih.gov In this process, a macro-CTA is first synthesized and then used to initiate the polymerization of the second block, which is an alternating copolymer of styrene and N-phenylmaleimide. nih.gov This method allows for the creation of amphiphilic block copolymers that can self-assemble in solution. The incorporation of 3,4-diethyl-1H-pyrrole-2,5-dione into a block copolymer structure could impart desirable thermal stability and specific interactions to one of the blocks, enabling the design of functional materials with tailored domain properties.

Self-Assembled Functional Polymeric Structures, Including Nano-Carriers

The self-assembly of amphiphilic block copolymers in selective solvents can lead to the formation of various morphologies, such as micelles, vesicles (polymersomes), and worms. mdpi.comnih.gov These nanostructures have significant potential in biomedical applications, such as for drug and gene delivery. nih.govnih.gov

Polymerization-induced self-assembly (PISA) is a powerful technique for the efficient synthesis of such nano-objects at high concentrations. nih.gov In PISA, the growth of a solvent-insoluble block from a soluble block drives the in-situ self-assembly of the block copolymer. nih.gov This has been demonstrated with maleimide-containing copolymers. For example, the RAFT dispersion alternating copolymerization of styrene and N-phenylmaleimide can be controlled to form spheres, worms, or vesicles. nih.govnih.gov The high glass transition temperature of the poly(styrene-alt-N-phenylmaleimide) block influences the resulting morphology. nih.gov By analogy, block copolymers incorporating 3,4-diethyl-1H-pyrrole-2,5-dione could be designed to self-assemble into nano-carriers. The specific properties of the maleimide-containing block would influence the stability, drug-loading capacity, and release kinetics of these nano-carriers. The self-assembly of polymers can be driven by various non-covalent interactions, including hydrophobic interactions and hydrogen bonding. mdpi.comnih.gov

Photocrosslinkable Polymeric Systems for Tunable Material Properties

The incorporation of photoreactive moieties into polymer structures allows for the development of advanced materials with properties that can be precisely controlled through the application of light. The maleimide group, particularly in the form of 3,4-diethyl-1H-pyrrole-2,5-dione, serves as a versatile building block for creating such photocrosslinkable systems. The [2+2] photocycloaddition reaction of the maleimide double bond under UV irradiation is a key mechanism for forming covalent crosslinks, leading to significant changes in the material's physical and chemical characteristics.

Design and Synthesis of UV-Reactive Polymers Incorporating Maleimide Units

The design of UV-reactive polymers based on 3,4-diethyl-1H-pyrrole-2,5-dione involves the strategic placement of this monomer within various polymer architectures. These can range from linear copolymers, where the maleimide unit is a pendant group, to more complex, branched, or dendritic structures. The synthesis of these polymers can be achieved through several methods, primarily involving the copolymerization of a functionalized 3,4-diethylmaleimide monomer with other vinyl or acrylic monomers.

A common approach is the free-radical polymerization of a monomer bearing the 3,4-diethylmaleimide functionality with a comonomer, such as an acrylamide or acrylate. This allows for statistical incorporation of the photoreactive unit along the polymer backbone. The reactivity ratios of the comonomers play a crucial role in the final distribution of the maleimide units, which in turn affects the efficiency of the subsequent photocrosslinking process.

Another strategy involves the post-polymerization modification of a pre-existing polymer. In this method, a polymer with reactive side chains (e.g., amines or thiols) is reacted with a derivative of 3,4-diethyl-1H-pyrrole-2,5-dione to introduce the photoreactive maleimide group. This approach offers the advantage of using well-defined parent polymers and allows for precise control over the degree of functionalization.

| Polymer Type | Synthesis Method | Monomers | Key Features |

| Linear Copolymer | Free-Radical Polymerization | N-(2-hydroxyethyl)acrylamide, 3,4-diethylmaleimide-functionalized acrylate | Random distribution of photoreactive units. |

| Graft Copolymer | Post-Polymerization Modification | Poly(L-lysine), N-(3,4-diethylmaleimido)propanoic acid N-hydroxysuccinimide ester | Precise control over the density of maleimide groups. |

| Star Polymer | Atom Transfer Radical Polymerization (ATRP) | Multi-arm ATRP initiator, Styrene, 3,4-diethylmaleimide-functionalized styrene | Branched architecture with terminal photoreactive groups. |

This table illustrates various strategies for synthesizing UV-reactive polymers incorporating 3,4-diethylmaleimide units.

Internal Crosslinking Strategies for Polymer Stabilization and Shape Control

The internal crosslinking of polymers containing 3,4-diethyl-1H-pyrrole-2,5-dione units is predominantly achieved through the [2+2] photocycloaddition reaction. Upon exposure to UV light of a suitable wavelength (typically around 300-370 nm), the carbon-carbon double bond within the maleimide ring becomes excited and can react with a neighboring maleimide group on an adjacent polymer chain or a different segment of the same chain. This reaction results in the formation of a stable cyclobutane (B1203170) ring, which acts as a covalent crosslink.

This photocrosslinking process leads to the formation of a polymer network, which significantly enhances the material's stability. The crosslinked polymer exhibits increased resistance to solvents, higher thermal stability, and improved mechanical properties, such as tensile strength and modulus. The degree of crosslinking, and thus the final properties of the material, can be precisely tuned by controlling the UV dose (intensity and exposure time) and the concentration of the 3,4-diethylmaleimide units within the polymer.

Furthermore, this photocrosslinking strategy can be employed for shape control and the fabrication of shape-memory polymers. nih.gov A polymer can be deformed into a temporary shape and then exposed to UV light to induce crosslinking, which "locks" the temporary shape in place. Subsequent application of a stimulus, such as heat or a specific solvent, can cleave the crosslinks (if they are designed to be reversible) or soften the polymer matrix, allowing the material to recover its original, permanent shape. nih.govyoutube.com While the [2+2] cycloaddition of maleimides is generally considered irreversible, the principle of using light to define a temporary shape is a key aspect of shape-memory polymer design.

| Property | Before Crosslinking | After Crosslinking |

| Solubility | Soluble in organic solvents | Insoluble, swells in solvents |

| Thermal Stability (Tg) | Lower | Higher |

| Mechanical Strength | Low | High |

| Shape | Malleable | Fixed (temporary or permanent) |

This table summarizes the typical changes in polymer properties upon internal photocrosslinking of 3,4-diethylmaleimide units.

Bioconjugate Polymer Synthesis Leveraging Maleimide Reactivity

The reactivity of the maleimide group in 3,4-diethyl-1H-pyrrole-2,5-dione makes it an excellent candidate for the synthesis of bioconjugate polymers. The electron-deficient double bond of the maleimide ring readily undergoes a Michael addition reaction with nucleophiles, particularly thiols (from cysteine residues in proteins) and to a lesser extent, amines (from lysine (B10760008) residues). nih.gov This reaction is highly specific and efficient under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating polymers to sensitive biological molecules such as peptides, proteins, and antibodies. nih.gov

The synthesis of bioconjugate polymers using this strategy typically involves two main approaches. In the first, a polymer is synthesized with pendant 3,4-diethylmaleimide groups. This functionalized polymer is then reacted with a biomolecule containing a free thiol group, resulting in the formation of a stable thioether linkage.

In the second approach, a monomer of 3,4-diethyl-1H-pyrrole-2,5-dione is first conjugated to the biomolecule of interest. This "biomonomer" is then copolymerized with other monomers to generate the final bioconjugate polymer. This method can be advantageous for creating well-defined biopolymer architectures.

The resulting bioconjugate polymers combine the properties of the synthetic polymer (e.g., solubility, stability, and drug-carrying capacity) with the biological activity of the conjugated biomolecule (e.g., targeting specificity of an antibody). These materials are of significant interest in fields such as drug delivery, tissue engineering, and diagnostics.

| Reaction Type | Reactants | Linkage Formed | Key Advantages |

| Michael Addition | Polymer-diethylmaleimide + Protein-thiol | Thioether | High specificity, mild reaction conditions. |

| Michael Addition | Polymer-diethylmaleimide + Peptide-amine | Amino-succinimide | Can be used when thiols are not available. |

| Copolymerization | Diethylmaleimide-biomolecule monomer + comonomer | Carbon-carbon bond | Formation of well-defined biopolymer architectures. |

This table outlines the primary reactions used in the synthesis of bioconjugate polymers leveraging the reactivity of the 3,4-diethylmaleimide group.

Advanced Characterization and Computational Studies of 1h Pyrrole 2,5 Dione, 3,4 Diethyl

Spectroscopic Analysis for Structural Elucidation and Compositional Determination

Spectroscopic analysis is fundamental to confirming the identity and purity of 3,4-diethyl-1H-pyrrole-2,5-dione. Techniques such as NMR, FT-IR, and mass spectrometry offer complementary information about its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3,4-diethyl-1H-pyrrole-2,5-dione in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule. For 3,4-diethyl-1H-pyrrole-2,5-dione, the spectrum is expected to show signals corresponding to the ethyl groups and the N-H proton of the imide. The methylene (B1212753) protons (-CH₂-) of the ethyl groups would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet. The imide proton (N-H) typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key resonances include those for the carbonyl carbons (C=O) of the dione (B5365651), the olefinic carbons of the pyrrole (B145914) ring, and the aliphatic carbons of the ethyl substituents. The carbonyl carbons are characteristically found at lower field (higher ppm values), while the sp² hybridized carbons of the ring appear at intermediate shifts, and the sp³ hybridized carbons of the ethyl groups are observed at higher field (lower ppm values). oregonstate.edu

2D NMR Techniques (HMQC, HMBC): Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals.

HMQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

| ¹H NMR Data | ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| N-H | ~8.0 (broad singlet) |

| -CH₂- (ethyl) | ~2.4 (quartet) |

| -CH₃ (ethyl) | ~1.1 (triplet) |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample. carlroth.compaulussegroup.comsigmaaldrich.com

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in 3,4-diethyl-1H-pyrrole-2,5-dione. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key vibrational bands observed in the FT-IR spectrum include:

N-H Stretching: A prominent band in the region of 3200-3300 cm⁻¹, characteristic of the N-H bond in the imide group.

C=O Stretching: Strong absorption bands, often appearing as a doublet, in the range of 1700-1780 cm⁻¹. This is indicative of the symmetric and asymmetric stretching of the two carbonyl groups in the dione ring.

C=C Stretching: A band in the region of 1630-1680 cm⁻¹, corresponding to the carbon-carbon double bond within the pyrrole ring.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, arising from the stretching vibrations of the C-H bonds in the ethyl groups.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| C=O Stretch (asymmetric) | ~1770 |

| C=O Stretch (symmetric) | ~1700 |

| C=C Stretch | 1630-1680 |

| C-H Stretch (aliphatic) | 2850-3000 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of 3,4-diethyl-1H-pyrrole-2,5-dione. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of 3,4-diethyl-1H-pyrrole-2,5-dione (C₈H₁₁NO₂) has a calculated molecular weight of approximately 153.18 g/mol . The mass spectrum will show a peak at this m/z value. Additionally, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions can provide further structural information. Common fragmentation pathways may involve the loss of ethyl groups or other neutral fragments.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 153 | Molecular Ion |

| [M - C₂H₅]⁺ | 124 | Loss of an ethyl group |

| [M - CO]⁺ | 125 | Loss of carbon monoxide |

| [M - C₂H₄]⁺ | 125 | Loss of ethene |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for 3,4-diethyl-1H-pyrrole-2,5-dione in the solid state.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.984(3) |

| b (Å) | 10.594(2) |

| c (Å) | 16.513(3) |

| β (°) ** | 109.43(3) |

| Volume (ų) ** | 2305.5(8) |

| Z | 12 |

Data from a study on 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione. nih.gov

In the solid state, molecules of 3,4-diethyl-1H-pyrrole-2,5-dione can interact with each other through intermolecular forces, most notably hydrogen bonding. The imide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen atoms (C=O) can act as hydrogen bond acceptors.

The crystal structure of 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione reveals that the molecules are organized into two different hydrogen-bonded tapes, which in turn form a complex layered structure. nih.gov This supramolecular assembly, dictated by the hydrogen bonding network, influences the macroscopic properties of the crystal, such as its melting point and solubility. A structural comparison with related maleimide (B117702) derivatives has shown a stepwise evolution of morphological complexity as the molecular complexity increases within this class of compounds. nih.gov

Research Applications in Chemical Biology and Allied Fields of Pyrrole 2,5 Dione, 3,4 Diethyl and Its Derivatives

Role in Drug Discovery and Development (General Maleimide (B117702)/Pyrrole-2,5-dione Context)

The maleimide motif is a privileged structure in drug discovery, valued for its ability to form stable covalent bonds with biological nucleophiles and for its presence in various pharmacologically active molecules.

Prodrug Synthesis Methodologies Utilizing Maleimide Scaffolds

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is employed to overcome issues such as poor solubility, instability, or low bioavailability. The maleimide scaffold is utilized in several prodrug designs.

One approach involves creating N-acyl imide prodrugs to improve oral absorption. For instance, researchers investigating RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors developed an N-tert-Butoxycarbonyl (Boc) imide prodrug that was chemically stable and efficiently converted to the active compound after oral administration in multiple animal models. acs.org This imide-type prodrug strategy demonstrates how modifying a parent drug with a maleimide-related structure can enhance its pharmacokinetic properties. acs.org

Another common strategy is to link a drug to the maleimide core, which can then be released under specific physiological conditions. For example, four different prodrugs were synthesized by linking antibiotic drugs (Ampicillin, Amoxicillin, Ceftriaxone, and Cefotaxime) to 4-maleimidobenzoic acid. nih.gov This approach aimed to generate derivatives with potentially improved activity profiles. nih.gov Thiazolidine prodrugs represent another methodology, where an aldehyde group of a drug is protected by reacting with L-cysteine ethyl ester. This has been explored to enhance the metabolic stability of aromatic aldehydes intended for therapeutic use. wikipedia.org The general principle is to mask a functional group on a parent drug, which can be reversed in vivo to release the active agent. mdpi.comnih.gov

Investigations into Enzyme Inhibition (e.g., MGL, HMG-CoA reductase, COX-1/COX-2, GSK-3)

The pyrrole-2,5-dione ring is a key component in the design of various enzyme inhibitors, targeting a range of diseases.

Monoacylglycerol Lipase (MGL): MGL is a serine hydrolase that deactivates the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MGL can offer therapeutic benefits for neurological and neurodegenerative diseases. acs.org N-substituted maleimides have emerged as a promising class of potent, selective, and irreversible MGL inhibitors. nih.govresearchgate.net These compounds act by forming a covalent bond with a critical cysteine residue in the enzyme. acs.orgnih.gov For example, 1-biphenyl-4-ylmethylmaleimide was found to inhibit MGL with an IC₅₀ value of 790 nM. nih.gov Structure-activity relationship (SAR) studies have shown that the double bond of the maleimide ring is crucial for inhibition and that the nature of the N-substitution significantly impacts potency. researchgate.net

HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. nih.govyoutube.com While specific maleimide inhibitors of HMG-CoA reductase are not prominently featured in the provided research, the broader context of enzyme inhibition by small molecules is relevant. Statins themselves have been shown to have effects beyond cholesterol-lowering, such as modulating Rho GTPase signaling pathways, which could be beneficial in conditions like diabetic nephropathy. nih.gov

Cyclooxygenase-1/Cyclooxygenase-2 (COX-1/COX-2): The COX enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com COX-2 is an inducible enzyme involved in inflammation, making its selective inhibition a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme. nih.govnih.gov Cyclic imide derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.gov For instance, certain N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-sulfamoylbenzamide derivatives showed high potency and selectivity for COX-2 over COX-1. nih.gov Research also indicates that COX-2 inhibition can influence other pathways, such as down-regulating the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in leukemia. youtube.com

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a key enzyme in many cellular processes, and its inhibition is a therapeutic target for CNS disorders, including mood disorders. acs.orgnih.govbiotium.comjove.com Maleimide-based compounds have been developed as potent and selective GSK-3 inhibitors. acs.orgnih.govbiotium.com SAR studies on benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) led to the identification of highly potent inhibitors, with one compound exhibiting an IC₅₀ value of 13 pM. nih.gov These inhibitors have shown anxiolytic-like effects in animal models, which may be mediated by their ability to stimulate the production of neuroactive steroids. nih.govbiotium.com

| Target Enzyme | Maleimide/Pyrrole-2,5-dione Derivative Example | Key Findings |

| MGL | 1-biphenyl-4-ylmethylmaleimide | Acts as an irreversible inhibitor with an IC₅₀ of 790 nM. nih.gov |

| COX-2 | N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl) derivatives | Demonstrated high potency (IC₅₀ in the micromolar range) and selectivity for COX-2. nih.gov |

| GSK-3β | Benzofuran-3-yl-(indol-3-yl)maleimides | Highly potent and selective inhibitors (IC₅₀ as low as 13 pM); stimulate steroidogenesis. nih.govbiotium.com |

Antimicrobial and Antifungal Activity Studies of Pyrrole-2,5-dione Derivatives

Derivatives of the pyrrole (B145914) and pyrrolidine-2,5-dione scaffold have been extensively studied for their potential as antimicrobial and antifungal agents.

A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from Datura metel, has shown broad-spectrum antifungal activity. nih.gov It was active against various species of Candida and Aspergillus, with MIC₉₀ values ranging from 21.87 to 43.75 µg/mL. nih.gov In a murine model of invasive aspergillosis, this compound increased the survival rate of infected mice and was found to be significantly less cytotoxic than amphotericin B. acs.orglumiprobe.com

Synthetic pyrrole derivatives have also demonstrated antimicrobial properties. A series of new pyrrole derivatives showed varying degrees of antibacterial and antifungal activity, with some compounds being particularly effective due to the presence of triazole and thiol groups. mdpi.comnih.gov Similarly, pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone displayed moderate to low antibacterial and antifungal activities, with MICs ranging from 16 to 256 µg/mL against various bacterial and fungal species. nih.gov

Studies on 1-(phenyl)-3-(2H- nih.govbiotium.comacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives found them to be highly active against methicillin-resistant strains of S. aureus (MRSA) and S. epidermidis (MRSE), as well as C. albicans. youtube.com The nature of the substituent on the phenyl ring was shown to impact the level of activity. youtube.com Other research has focused on synthesizing pyrrole-2-carboxamide and 1,3,4-thiadiazole (B1197879) derivatives, which have shown moderate to potent activity against various bacterial and fungal strains. acs.orgresearchgate.net

| Compound/Derivative Class | Organism(s) | Activity (MIC) |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Aspergillus fumigatus | 21.87 - 43.75 µg/mL nih.gov |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Staphylococcus aureus, Vibrio cholerae, Candida albicans | 16 - 256 µg/mL nih.gov |

| 1-(phenyl)-3-(2H- nih.govbiotium.comacs.orgtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione | MRSA, MRSE, C. albicans | High activity (zone of inhibition) at 200 µg/mL youtube.com |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives | Various bacteria and fungi | Significant inhibition observed researchgate.net |

Antiproliferative and Antitumor Activity Investigations of Maleimide Derivatives

The maleimide and related pyrrole-2,5-dione scaffolds are integral to the development of novel anticancer agents due to their activity against various cancer cell lines.

For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were designed as potential tyrosine kinase inhibitors and showed the ability to inhibit the growth of cancer cell lines. nih.gov Prodrugs synthesized from 4-maleimidobenzoic acid and various antibiotics also demonstrated potential in reducing the viability of the human breast cancer cell line MCF7. nih.gov The pyrrolidine-2,5-dione ring is considered a valuable scaffold in medicinal chemistry, with substituents at the 3-position strongly influencing biological activity. biotium.com

Investigations into 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones revealed antitumor activity against Ehrlich carcinoma and Yoshida sarcoma in animal models. Furthermore, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against several human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancer lines. researchgate.net Some of these compounds exhibited more potent activity against T47D breast cancer cells than the standard drug Doxorubicin. researchgate.net The 1,3,4-thiadiazole ring, another heterocycle often combined with pyrrole-related structures, is also a key component in many compounds with anticancer properties. jove.com

Bioconjugation Methodologies for Site-Specific Labeling and Functionalization of Biomolecules

Maleimides are among the most important reagents in bioconjugation chemistry, prized for their ability to selectively react with thiol groups on biomolecules like proteins and peptides. This high selectivity allows for the site-specific labeling and functionalization of proteins, which is crucial for creating well-defined therapeutic and diagnostic agents. youtube.comacs.org

The primary reaction used is the thio-Michael addition, where the maleimide double bond reacts with a cysteine residue's sulfhydryl group to form a stable thioether bond. This chemistry is the foundation for constructing antibody-drug conjugates (ADCs), such as Adcetris, where a highly potent cytotoxic drug is linked to an antibody that targets cancer cells.

The general procedure for labeling a protein involves several key steps:

Reduction of Disulfides: The protein's native disulfide bonds are often reduced using agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free cysteine thiols. youtube.com

Removal of Reducing Agent: The reducing agent must be removed prior to conjugation to prevent it from reacting with the maleimide. youtube.com

Conjugation Reaction: The thiol-containing protein is then reacted with a maleimide-functionalized molecule (e.g., a fluorescent dye, a drug, or a tag). The reaction is typically performed at a pH between 7 and 7.5. acs.org

Purification: The resulting bioconjugate is purified from excess reagents. acs.org

This methodology allows for the creation of homogenous protein conjugates with a defined drug-to-antibody ratio, which is a critical quality attribute. While the maleimide-thiol linkage has long been considered stable, recent studies have investigated its potential for reversibility, leading to the development of new strategies to enhance conjugate stability.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly methods for synthesizing 3,4-Diethyl-1H-pyrrole-2,5-dione and its derivatives is a key area of ongoing research. Traditional synthetic routes are being re-evaluated to reduce hazardous waste and improve atom economy.

Recent advancements include the exploration of green and sustainable reaction media, such as deep eutectic solvents (DES), which are non-volatile and can often be recycled and reused. nih.gov Researchers are also investigating catalyst systems that can operate under milder conditions and with higher selectivity. For instance, phosphine-catalyzed isomerization reactions are being explored for the synthesis of 3,4-disubstituted maleimides. mdpi.com The Paal-Knorr synthesis, a classic method for creating pyrrole (B145914) rings, continues to be refined with new catalysts and reaction conditions to improve yields and broaden its applicability to a wider range of substrates. uctm.edu

| Synthetic Approach | Key Features | Potential Advantages |

| Green Solvents | Utilization of deep eutectic solvents (DES) or water as reaction media. nih.govuctm.edu | Reduced environmental impact, potential for catalyst and solvent recycling. |

| Catalyst Development | Use of novel catalysts like niobium pentachloride or phosphines. mdpi.comscielo.br | Higher yields, improved selectivity, and milder reaction conditions. |

| Modified Paal-Knorr Synthesis | Innovations on the classic cyclocondensation reaction. uctm.edu | Access to a wider variety of substituted pyrroles. |

Design of Advanced Polymer Architectures

The unique structure of 3,4-Diethyl-1H-pyrrole-2,5-dione makes it a valuable monomer for the creation of advanced polymers with precisely controlled properties. The rigid pyrrole-2,5-dione core can impart desirable thermal and mechanical characteristics to polymer chains.

Researchers are focused on designing polymer architectures with tunable properties for specific applications. This includes the synthesis of copolymers where 3,4-diethylmaleimide is combined with other monomers to achieve a desired balance of properties such as flexibility, strength, and thermal stability. The ability to control the sequence and distribution of these monomers along the polymer chain is a critical aspect of this research.

In-depth Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms involving 3,4-Diethyl-1H-pyrrole-2,5-dione is crucial for optimizing existing processes and developing new applications. Advanced spectroscopic and computational techniques are being employed to gain unprecedented insight into complex reactions and potential side reactions.

Advanced Spectroscopic Methods: Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 2D-NMR techniques like COSY and HETCOR), and mass spectrometry are essential for elucidating the structures of reactants, intermediates, and products. researchgate.netiitm.ac.in These methods provide detailed information about molecular connectivity and conformation. researchgate.net Recent developments in spectroscopic techniques, such as ultrafast spectroscopy, allow for the real-time observation of molecular dynamics during a reaction. spectroscopyonline.com

Computational Chemistry: Density Functional Theory (DFT) calculations are being used to model reaction pathways and predict the stability of different molecular structures. researchgate.net These computational studies complement experimental data and help to rationalize observed reactivity and selectivity. By simulating reaction coordinates, researchers can identify transition states and intermediates that may be difficult to detect experimentally.

| Technique | Information Gained |

| FT-IR Spectroscopy | Identification of functional groups and changes in bonding during a reaction. azooptics.com |

| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. iitm.ac.in |

| Mass Spectrometry | Determination of molecular weights and fragmentation patterns of reaction components. azooptics.com |

| DFT Calculations | Prediction of reaction energies, transition state structures, and mechanistic pathways. researchgate.net |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The versatile nature of 3,4-Diethyl-1H-pyrrole-2,5-dione has fostered interdisciplinary research that bridges chemistry, materials science, and chemical biology.

In materials science , derivatives of 1H-pyrrole-2,5-dione are being investigated for their potential in organic electronics. researchgate.net The electron-accepting nature of the maleimide (B117702) ring makes these compounds suitable for applications in dye-sensitized solar cells and as components of organic semiconductors. researchgate.net

In the realm of chemical biology , the pyrrole-2,5-dione scaffold is of interest due to its presence in various biologically active molecules. researchgate.netrsc.org Researchers are synthesizing and evaluating derivatives of this compound for their potential as therapeutic agents. For instance, certain 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors and have shown potential in suppressing the formation of foam cells related to atherosclerosis. nih.gov Others have been designed as potential tyrosine kinase inhibitors for cancer therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study and application of 3,4-Diethyl-1H-pyrrole-2,5-dione and its derivatives. These powerful computational tools can accelerate the discovery and design of new molecules with desired properties. nih.gov

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions. researchgate.net This can significantly reduce the number of experiments required to find optimal reaction conditions. For example, Δ²-learning models can predict high-level activation energies from low-level quantum mechanical calculations, providing a cost-effective way to screen potential reactions. nih.gov

Designing Novel Derivatives: Generative AI models can design novel chemical structures with specific properties. springernature.com By defining a desired set of characteristics, such as high biological activity or specific material properties, these models can propose new derivatives of 3,4-Diethyl-1H-pyrrole-2,5-dione for synthesis and testing. This approach has the potential to dramatically speed up the drug discovery and materials development processes. nih.govnih.gov

| Application of AI/ML | Description | Potential Impact |

| Reactivity Prediction | ML models trained on reaction databases predict the likelihood and outcome of chemical transformations. researchgate.net | Reduced experimental effort and faster optimization of synthetic routes. |

| Property Prediction | AI algorithms predict the biological, physical, and chemical properties of virtual compounds. | Efficient screening of large virtual libraries to identify promising candidates. |

| De Novo Design | Generative models create novel molecular structures with desired properties. springernature.com | Accelerated discovery of new drugs and materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.